molecular formula C13H16N2O4 B117761 4-(Boc-amidino)-benzoic acid CAS No. 153074-91-0

4-(Boc-amidino)-benzoic acid

Cat. No. B117761
M. Wt: 264.28 g/mol
InChI Key: CBLWJKHTKYGZTI-UHFFFAOYSA-N
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Description

4-(Boc-amidino)-benzoic acid is a compound that involves the Boc (tert-butyloxycarbonyl) group . The Boc group is a common protecting group for amines in synthetic organic chemistry and peptide synthesis . It is stable towards most nucleophiles and bases . The Boc group can be cleaved by mild acidolysis .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .


Molecular Structure Analysis

The molecular modeling of 4-(Boc-amino)pyridine was carried out using B3LYP, CAMB3LYP, and PBE1PBE levels of density functional theory (DFT) . The vibrational frequencies of the title molecule in the ground state were computed by using B3LYP, CAMB3LYP, and PBE1PBE methods with the 6-31G + (d, p) basis set .


Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .


Physical And Chemical Properties Analysis

The Boc group is one of the most commonly used protective groups for amines . It is stable towards most nucleophiles and bases . The Boc group can be cleaved by mild acidolysis .

Scientific Research Applications

Peptidomimetic Synthesis

4-Amino-3-(aminomethyl)benzoic acid (AmAbz) and its protected derivatives, including those with Boc (tert-butoxycarbonyl) protection, have been synthesized and utilized as building blocks for the synthesis of peptidomimetics. The synthesis involves regioselective amidomethylation, demonstrating the compound's potential in creating branched pseudopeptides and illustrating its importance in the field of combinatorial chemistry and drug design. This showcases the adaptability of such compounds in synthesizing complex molecular structures for various biochemical applications (Pascal et al., 2000).

Solid-Phase Synthesis of Peptide Amides

The utilization of Boc-protected aminomethyl benzoic acids in the solid-phase synthesis of peptide amides under mild conditions highlights another significant area of research. These compounds serve as handles in the synthesis process, enabling the efficient construction of peptide chains. This application underlines the compound's role in facilitating peptide synthesis, which is crucial for generating synthetic peptides for therapeutic and research purposes (Hammer et al., 2009).

Green Chemistry Approaches

A study on the boric acid catalyzed amidation of benzoic acid represents a greener approach to chemical synthesis, emphasizing the importance of developing environmentally friendly methodologies in organic chemistry. This application not only highlights the academic interest in more sustainable chemical reactions but also the practicality of using such methods in laboratory settings for educational purposes, thereby promoting green chemistry principles (Arce et al., 2015).

Development of Chemical Libraries

The synthesis and application of Boc-protected benzoic acid derivatives in the development of chemical libraries for screening purposes are critical for drug discovery. These compounds act as scaffolds and linkers, simplifying the screening process and creating a diversity of molecular structures. This approach is instrumental in identifying bioactive compounds and potential drug candidates, showcasing the compound's utility in high-throughput screening and combinatorial chemistry (Pascal et al., 2003).

Antimicrobial Applications

Research involving the synthesis of N-(4-halobenzyl)amides from benzoic acids, including those protected with Boc, highlights the antimicrobial potential of these compounds. The study focuses on their inhibitory activity against strains of Candida, indicating the relevance of such compounds in developing new antimicrobial agents. This underscores the importance of structural modification in benzoic acid derivatives for enhancing biological activity and their potential use in therapeutic applications (Montes et al., 2016).

Safety And Hazards

When handling 4-(Boc-amidino)-benzoic acid, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid contact with skin, eyes, or clothing . Avoid ingestion and inhalation, and avoid dust formation .

Future Directions

There is a growing interest in the use of Boc-amino acid nanoparticles for water-based microwave-assisted solid-phase synthesis . This is an organic solvent-free, environmentally friendly method for peptide synthesis . Another promising direction is the use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) for N-Boc deprotection . This method allows the deprotection of a wide variety of N-Boc derivatives in excellent yields .

properties

IUPAC Name

4-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)15-10(14)8-4-6-9(7-5-8)11(16)17/h4-7H,1-3H3,(H,16,17)(H2,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLWJKHTKYGZTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N=C(C1=CC=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/N=C(/C1=CC=C(C=C1)C(=O)O)\N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596331
Record name 4-[N'-(tert-Butoxycarbonyl)carbamimidoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Boc-amidino)-benzoic acid

CAS RN

153074-91-0
Record name 4-[N'-(tert-Butoxycarbonyl)carbamimidoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 153074-91-0
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